molecular formula C8H6BrNO2 B1339940 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 321436-06-0

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1339940
M. Wt: 228.04 g/mol
InChI Key: ZAXUQDMKVBOVCR-UHFFFAOYSA-N
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Description

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound that belongs to the class of benzo[b][1,4]oxazines, which are heterocyclic compounds containing a benzene ring fused to a 1,4-oxazine ring. These compounds are of interest due to their pharmacological properties and their utility as synthetic intermediates in organic chemistry.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazines has been explored in various studies. For instance, a one-pot synthesis of benzo[b][1,4]oxazines was achieved using an ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), which acted as a solvent and facilitated the reaction without the need for an added catalyst, leading to good yields under mild conditions . Another approach involved the dibrominative spirocyclization of 2-butynolyl anilides using catalytic aqueous hydrochloric acid and N-bromosuccinimide to generate electrophilic bromine monochloride, which induced the formation of gem-dibromospirocyclic benzo[d][1,3]oxazines . These methods highlight the versatility and adaptability of synthetic routes to access various benzo[b][1,4]oxazine derivatives.

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, was determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and a monoclinic space group . Although not the exact compound , this study provides insight into the structural characteristics that may be present in 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one.

Chemical Reactions Analysis

Benzo[b][1,4]oxazines can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the gem-dibromospirocyclic benzo[d][1,3]oxazines synthesized in one study could be debrominated to yield 2-aryl-3-bromofurans, which were suitable substrates for intramolecular Ullmann C-N bond coupling . Additionally, benzoxazinotropones, which are closely related to benzo[b][1,4]oxazines, were shown to react with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazine derivatives are influenced by their molecular structure. For example, the presence of substituents such as bromine atoms can affect the compound's reactivity and physical characteristics. The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors demonstrated the importance of structural features on biological activity, with the inhibitory ability on platelet aggregation being influenced by the specific substituents on the benzo[b][1,4]oxazine core . The nitro-substituted derivatives of benzo[b][1,4]oxazine were prepared and characterized by various spectroscopic methods, confirming their structures and hinting at their potential reactivity .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

A truly bio-based benzoxazine was synthesized from three natural reactants under environmentally friendly conditions . This is significant as most bio-based benzoxazine research has focused almost exclusively on different phenolic and amine compounds, while the aldehyde portion of the oxazine ring remains the same .

Methods of Application or Experimental Procedures

The bio-originated compounds sesamol, furfurylamine, and benzaldehyde were used to synthesize a truly bio-based benzoxazine by a solventless method . The structure of the resulting monomer was characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .

Results or Outcomes

The polymerization behavior of the benzoxazine monomer was studied by differential scanning calorimetry (DSC), and the thermal stability of the polybenzoxazine was evaluated by thermogravimetric analysis (TGA) . The corresponding polymer has a high thermal stability with 5% and 10% weight loss temperatures of 317 and 332 °C, respectively, a char yield of 46%, and a heat release capacity of 201 J g−1 k−1 .

Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported .

Methods of Application or Experimental Procedures

The transformation was demonstrated by compatibility with a wide range of functional groups . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

Results or Outcomes

The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .

properties

IUPAC Name

7-bromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXUQDMKVBOVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558741
Record name 7-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

321436-06-0
Record name 7-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of N-(4-bromo-2-fluorophenyl)-2-hydroxyacetamide (8.0 g, 32.3 mmol) in 50 ml dry DMF was added drop wise to a suspension of sodium hydride (5.2 g, 129 mmol) in 30 ml dry DMF and the mixture was stirred for 2 h under an atmosphere of nitrogen at 140° C. After cooling to ambient temperature water was added and the mixture was extracted several times with ethyl acetate. After washing the combined organic layers with brine and drying over MgSO4 the solvent was removed under reduced pressure and the crude product was obtained as a pale yellow solid. Purification by flash chromatography on silica gel (dichloromethane/methanol, 97/3, Rf=0.35) yielded 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (2.3 g, 10.1 mmol, 31%) as off-white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-5-bromophenol (51.3 g, 273 mmol) and NaHCO3 (68.8 g, 819 mmol) in water (200 mL) and DME (200 mL) was added 2-chloroacetyl chloride (46.2 g, 409 mmol) at 0° C. and the reaction mixture was stirred at 15° C. for 0.5 h then heated at 80° C. for 18 h. The reaction mixture was cooled to ambient temperature. The precipitate was collected by suction, washed with water and dried in vacuo to give 7-bromo-4H-benzo[1,4]oxazin-3-one (59.7 g, 96%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 10.83 (br s, 1H), 7.17 (s, 1H), 7.12 (d, J=8.4 Hz, 1H), 6.83 (d, J=8.4 Hz, 1H), 4.59 (s, 2H).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Karthik, TN Swamy, AK Kumar, M Ravinder… - Russian Journal of …, 2021 - Springer
Regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via copper(I) catalyzed one-pot reaction of various aromatic aldehydes with …
Number of citations: 3 link.springer.com
VR Nagavelli, SK Nukala, S Narsimha… - Medicinal Chemistry …, 2016 - Springer
A series of novel 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones (4a–4k and 5a–5g) were designed, synthesized and screened for their anticancer activity against MCF-7 (breast) and …
Number of citations: 36 link.springer.com
LA Cobos-Ontiveros, LL Romero-Hernández… - Steroids, 2023 - Elsevier
Estrogens play a pivotal role in the development of estrogen-dependent breast cancer and other hormone-dependent disorders. A common strategy to overcome the pathological effects …
Number of citations: 1 www.sciencedirect.com
M Hou, Z Zhang, X Lai, Q Zong, M Ren, T Bai… - Synthesis, 2023 - thieme-connect.com
A photo-induced intramolecular electron-aromatic-substitution (SEAr) of N-acyloxybenzozmide under 20 mol% FeCl3 at 1, 4-dioxane is reported for the synthesis of biologically …
Number of citations: 0 www.thieme-connect.com
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
B Srinivas, D Goutami, K Gullapelli… - HETEROCYCLIC …, 2017 - researchgate.net
Synthesis, characterization, anti-microbial activity of some novel substituted tetrazolo quinoxalines containing pthalazine analogues was reported. Majority of the compounds found to …
Number of citations: 0 www.researchgate.net
PRDVS Kumar, M Subramanyam, M Zakirullah
Number of citations: 0

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